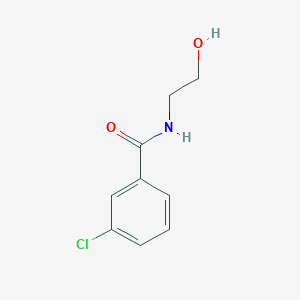

3-chloro-N-(2-hydroxyethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQQLFYOIGBNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Given the Constraint to Only Provide the Hierarchical Structure, I Will Now Construct the Outline.1. Academic Context and Research Significance of N Substituted Benzamide Chemistry

Overview of Benzamide (B126) Derivatives as Chemical Scaffolds in Research

Benzamide and its derivatives represent a significant class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif, known as the benzamide scaffold, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netmdpi.comnih.govresearchgate.netcolab.ws The versatility of the benzamide core allows for the introduction of various substituents at different positions on the phenyl ring and the amide nitrogen, leading to a vast library of compounds with diverse physicochemical properties and biological activities. mdpi.comwalshmedicalmedia.com

The significance of the benzamide scaffold lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and receptors. nih.gov These interactions are crucial for molecular recognition and are a key reason for the prevalence of benzamide derivatives in medicinal chemistry. Researchers have extensively explored the modification of the benzamide structure to modulate properties like solubility, stability, and bioavailability, thereby optimizing their therapeutic potential. nih.gov

The following table provides an overview of some common substitution patterns on the benzamide scaffold and their general influence on the compound's properties, based on broad trends observed in medicinal chemistry.

| Substitution Position | Common Substituents | General Influence on Properties |

| Ortho on Phenyl Ring | -Cl, -CH3, -OH | Can influence conformation and steric interactions with binding sites. |

| Meta on Phenyl Ring | -Cl, -NO2, -OCH3 | Can alter electronic properties and metabolic stability. |

| Para on Phenyl Ring | -F, -Cl, -NH2 | Can impact polarity, solubility, and potential for hydrogen bonding. |

| Amide Nitrogen (N-substitution) | Alkyl, Aryl, Heterocyclic groups | Significantly modifies lipophilicity, and can introduce new interaction points. |

The study of benzamide derivatives is a dynamic field, with ongoing research focused on synthesizing novel analogs and exploring their potential in various therapeutic areas. The adaptability of the benzamide scaffold ensures its continued importance as a privileged structure in the development of new chemical entities.

Interdisciplinary Research Landscape for Benzamide Compounds

The study of benzamide compounds is inherently interdisciplinary, bridging organic chemistry, medicinal chemistry, pharmacology, biochemistry, and computational chemistry. The synthesis of novel benzamide derivatives is a primary focus of organic chemists, who develop new methodologies to create diverse molecular architectures. researchgate.netnih.govacs.org These synthetic efforts are often guided by the needs of medicinal chemists, who design molecules with specific therapeutic targets in mind.

Once synthesized, these compounds are evaluated by pharmacologists and biochemists to determine their biological activity. This often involves screening against a panel of enzymes or cell lines to identify potential therapeutic applications. For instance, numerous benzamide derivatives have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs) acs.orgnih.govresearchgate.net, carbonic anhydrases nih.gov, and acetylcholinesterase (AChE) mdpi.comresearchgate.net, which are implicated in diseases like cancer and Alzheimer's. mdpi.comnih.gov

The following table showcases the diverse applications of benzamide derivatives across different research fields, highlighting their versatility.

| Research Field | Application of Benzamide Derivatives | Key Research Findings |

| Medicinal Chemistry | Development of antitumor agents | Certain N-substituted benzamides show significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.netnih.gov |

| Biochemistry | Enzyme inhibition studies | Benzamide derivatives have been identified as potent inhibitors of carbonic anhydrase and acetylcholinesterase. nih.govresearchgate.net |

| Pharmacology | Investigation of antimicrobial properties | Some benzamide analogs exhibit antibacterial and antifungal activities. researchgate.net |

| Materials Science | Development of supramolecular polymers | Benzene-1,3,5-tricarboxamides are used to create functional biomaterials. nih.gov |

Computational chemistry plays a crucial role in this interdisciplinary landscape by providing insights into structure-activity relationships (SAR) through molecular modeling and docking studies. nih.gov This computational approach helps in the rational design of more potent and selective benzamide-based therapeutic agents, accelerating the drug discovery process.

Current Research Challenges and Opportunities in Benzamide Chemistry

Despite the extensive research and clinical success of some benzamide derivatives, several challenges and opportunities remain in this field. A significant challenge lies in achieving selective targeting of specific biological pathways or enzymes. Many benzamide-based drugs exhibit off-target effects, which can lead to undesirable side effects. Therefore, the development of highly selective inhibitors remains a key research focus.

The synthesis of complex benzamide derivatives with precise control over stereochemistry and functional group placement can also be challenging. acs.org Overcoming these synthetic hurdles is crucial for exploring a wider chemical space and discovering novel bioactive compounds. Recent advances in catalytic methods and flow chemistry are providing new tools to address these challenges. acs.org

Opportunities in benzamide chemistry are vast and varied. The exploration of novel therapeutic targets for benzamide derivatives is an ongoing endeavor. For example, their potential as modulators of protein-protein interactions is an emerging area of research. Furthermore, the functionalization of benzamides to improve their pharmacokinetic properties, such as oral bioavailability and metabolic stability, presents a significant opportunity for enhancing their therapeutic efficacy. nih.gov

The table below summarizes some of the key research challenges and the corresponding opportunities in the field of benzamide chemistry.

| Research Challenge | Research Opportunity |

| Achieving high selectivity for biological targets. | Rational drug design using computational methods to develop highly specific inhibitors. |

| Complex and multi-step synthetic routes. | Development of novel, efficient, and stereoselective synthetic methodologies. acs.org |

| Limited solubility and bioavailability of some derivatives. | Functionalization to incorporate solubilizing groups and improve pharmacokinetic profiles. nih.gov |

| Understanding and overcoming drug resistance mechanisms. | Design of next-generation benzamides that can circumvent known resistance pathways. |

Synthetic Methodologies and Derivatization Strategies for 3 Chloro N 2 Hydroxyethyl Benzamide and Analogues

Established Synthetic Routes for Benzamide (B126) Formation

The core structure of 3-chloro-N-(2-hydroxyethyl)benzamide is assembled through the formation of an amide bond between a 3-chlorobenzoyl moiety and a 2-aminoethanol moiety. The primary approaches to achieve this linkage can be categorized into direct amidation, coupling-reagent-mediated reactions, and multi-step synthetic pathways.

Amidation Reactions

Direct amidation involves the condensation of a carboxylic acid and an amine to form an amide with the concurrent elimination of water. youtube.com This method is one of the most fundamental ways to form amide bonds. researchgate.net The direct reaction between 3-chlorobenzoic acid and 2-aminoethanol typically requires heat to drive the condensation.

However, the intrinsic acidity of the carboxylic acid and the basicity of the amine can lead to a competing acid-base reaction, forming a salt that is unreactive toward condensation. rsc.org To overcome this, modern synthetic chemistry has developed several mediated approaches that facilitate direct amidation under milder conditions.

One notable method involves the use of boron-based reagents, such as B(OCH₂CF₃)₃ (tris(2,2,2-trifluoroethyl) borate). nih.govacs.org This reagent is effective for the direct amidation of a wide range of carboxylic acids and amines, often requiring equimolar quantities of the reactants and proceeding efficiently in solvents like acetonitrile (B52724). nih.govacs.org Boronic acids have also been employed as catalysts, though these reactions often necessitate the removal of water through azeotropic reflux or dehydrating agents. nih.govacs.org

Electrochemical methods represent another advanced strategy for direct amidation, offering a green alternative by avoiding hazardous reagents. rsc.org For example, a bromide salt can be used as both an electrolyte and a catalyst to promote the direct amidation of carboxylic acids in aqueous conditions within an undivided cell. rsc.org

Table 1: Overview of Selected Direct Amidation Methods

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Thermal Condensation | Heat, removal of water | Simple, no special reagents required. | youtube.com |

| Boron-Mediated Amidation | B(OCH₂CF₃)₃ | High conversion, applicable to a wide range of substrates, operationally simple. nih.govacs.org | nih.govacs.org |

| Electrochemical Amidation | Bromide salt (catalyst/electrolyte), aqueous conditions | Avoids hazardous coupling agents, high atom economy. rsc.org | rsc.org |

Coupling Reactions

A more common and generally more efficient approach to benzamide synthesis involves the use of coupling reagents. fishersci.co.uk These reagents activate the carboxylic acid (3-chlorobenzoic acid), converting its hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine (2-aminoethanol). uniurb.it This process typically proceeds rapidly at room temperature in aprotic solvents. fishersci.co.uk

A wide array of coupling reagents is available, broadly classified into carbodiimides and aminium/uronium or phosphonium (B103445) salts. fishersci.co.uk

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate readily reacts with an amine to yield the desired amide. fishersci.co.uk To suppress side reactions and reduce potential racemization in chiral substrates, these reagents are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). fishersci.co.ukuniurb.it

Onium Salts : Phosphonium salts like Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that lead to rapid amide bond formation with minimal side products. peptide.comresearchgate.net HATU, in particular, is noted for its high reactivity and ability to minimize epimerization. peptide.com

Other Reagents : Other effective reagents include carbonyldiimidazole (CDI), which forms an acylimidazole intermediate, and propylphosphonic anhydride (B1165640) (T3P), which utilizes a mixed anhydride strategy. peptide.comacs.org

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Acronym | Full Name | Notes | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Commonly used, forms a urea (B33335) byproduct that is poorly soluble. fishersci.co.uk | fishersci.co.uk |

| DIC | Diisopropylcarbodiimide | Similar to DCC, but the urea byproduct is more soluble. fishersci.co.uk | fishersci.co.uk | |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a water-soluble urea byproduct, easily removed by aqueous workup. fishersci.co.ukacs.org | fishersci.co.ukacs.org | |

| Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very efficient, often used with HOBt to reduce racemization. peptide.com | peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts faster than HBTU with less epimerization. peptide.com | peptide.com | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective, especially for hindered couplings. | uniurb.it |

| Other | T3P | Propylphosphonic Anhydride | Forms a mixed anhydride; byproducts are water-soluble. acs.org | acs.org |

Multi-Step Synthesis Approaches

The synthesis of this compound and its analogues is not limited to the final amidation step. It can be embedded within a broader multi-step sequence that builds the required precursors from simpler starting materials. This approach offers flexibility in introducing various functional groups.

For instance, a synthetic strategy could begin with a simpler aromatic compound like toluene. A sequence of reactions, such as oxidation of the methyl group to a carboxylic acid and subsequent chlorination of the aromatic ring, would yield the 3-chlorobenzoic acid precursor. google.com Similarly, the synthesis of complex substituted benzamides has been achieved through sequences involving N-oxidation, C-H functionalization, and nucleophilic aromatic substitution on quinoline (B57606) scaffolds. mdpi.com Such multi-step strategies are particularly valuable for creating diverse libraries of analogues by modifying the structure at various stages before the final amide formation. researchgate.net

Functional Group Interconversions on the Benzamide Core

Once the this compound scaffold is formed, its structure can be further diversified by performing chemical transformations on either the benzoyl ring or the N-substituent. fiveable.meimperial.ac.uk These derivatization strategies are crucial for structure-activity relationship (SAR) studies. nih.gov

Modification of the Benzoyl Moiety

The benzoyl moiety of the molecule contains a chlorine atom, which serves as a handle for further functionalization. The term "benzoyl" refers to the C₆H₅CO- functional group. wikipedia.orgucla.edu In this case, it is a 3-chlorobenzoyl group. While the chlorine atom and the amide group are both deactivating towards electrophilic aromatic substitution, the existing chlorine can be replaced through nucleophilic aromatic substitution (under harsh conditions) or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

For example, palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings could be employed to replace the chlorine atom with various aryl, heteroaryl, or alkyl groups, and nitrogen or oxygen nucleophiles, respectively. This allows for the synthesis of a vast array of analogues with different substituents at the 3-position of the phenyl ring.

Derivatization of the N-Substituent

The N-(2-hydroxyethyl) substituent offers a reactive hydroxyl (-OH) group that is a prime site for derivatization. This terminal alcohol can undergo a variety of standard functional group interconversions. vanderbilt.edu

Esterification : The hydroxyl group can be acylated by reacting it with an acyl chloride, anhydride, or a carboxylic acid (under esterification conditions like Fischer esterification or by using coupling agents) to form an ester. This introduces a new ester linkage, extending the side chain.

Etherification : Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can convert the alcohol into an ether, allowing for the attachment of various alkyl or aryl groups.

Conversion to a Leaving Group : The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. The resulting sulfonate ester can then be displaced by a wide range of nucleophiles (e.g., azides, cyanides, halides) to introduce diverse functionalities.

Oxidation : The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents (e.g., PCC) or further to a carboxylic acid using stronger agents (e.g., KMnO₄, Jones reagent). This fundamentally alters the character of the side chain, introducing new reactive handles for further conjugation or derivatization.

These derivatization strategies on the N-substituent are critical for fine-tuning the physicochemical properties of the parent molecule.

Hydroxyl Group Transformations

The N-(2-hydroxyethyl) side chain of this compound offers a reactive site for various chemical modifications. The primary hydroxyl group is susceptible to a range of transformations, allowing for the synthesis of diverse analogues. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Common transformations of the hydroxyl group include:

Esterification: The hydroxyl group can be acylated with various acid chlorides or anhydrides to form esters. This modification can introduce a wide array of functional groups, influencing the molecule's interaction with biological targets.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This strategy can alter the hydrogen-bonding capacity and steric profile of the side chain.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions used. These oxidized derivatives introduce new reactive handles for further functionalization.

Halogenation: Substitution of the hydroxyl group with a halogen, such as chlorine or bromine, can be accomplished using reagents like thionyl chloride or phosphorus tribromide. These halogenated intermediates are versatile precursors for nucleophilic substitution reactions.

Studies on related N-(2-hydroxyethyl) structures have highlighted the reactivity of the hydroxyl group. For instance, in N-(2-hydroxyethyl)salicylamide, the aliphatic hydroxyl group readily participates in intermolecular hydrogen bonding, influencing its crystal structure and potential as a ligand. nih.gov Furthermore, research on β-hydroxyethyl esters has shown that the presence of a hydroxyl group can enhance the reactivity of the ester functionality through intramolecular catalysis, a principle that could potentially influence the reactivity of the amide bond in this compound under certain conditions. researchgate.net At elevated temperatures, β-hydroxyethyl esters of N-2-hydroxyalkyl carbamic acids can undergo various chemical transformations, leading to the formation of cyclic structures like 2-oxazolidinones. researchgate.net

Amination Strategies

Amination strategies are central to both the synthesis of the parent benzamide structure and the introduction of nitrogen-containing functional groups in its analogues. The foundational amide bond of this compound is typically formed via the amidation of a 3-chlorobenzoyl chloride with ethanolamine. nih.gov This classical approach remains a staple in benzamide synthesis. semanticscholar.org

More advanced amination strategies focus on modifying the benzamide core or its side chains:

Direct C-H Amination: Modern catalytic methods allow for the direct amination of C-H bonds on the aromatic ring. For example, rhodium-catalyzed intermolecular C-H amination of benzamides using aryl azides provides a route to diarylamines with high functional group tolerance and without the need for external oxidants. nih.gov This could be applied to introduce amino groups at various positions on the phenyl ring of this compound.

Reductive Amination: This powerful technique can be used to synthesize more complex amine-containing side chains. For instance, an aldehyde- or ketone-functionalized benzamide can be reacted with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new C-N bond. youtube.com A multi-step strategy involves forming an amide, reducing it with a potent reducing agent like lithium aluminum hydride (LAH) to the corresponding amine, and then repeating the process to build up tertiary amines. youtube.com

Transamidation: Metal-free transamidation reactions have been developed that allow for the direct exchange of the amine portion of an amide. researchgate.net For example, using trimethylsilyl (B98337) chloride (TMSCl) as an activator, primary amides can react with primary amines to yield secondary amides. researchgate.net This could potentially be used to replace the N-(2-hydroxyethyl) group with other amine moieties.

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry are increasingly influencing the synthesis of benzamides, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. chemmethod.comresearchgate.net Traditional methods often involve hazardous reagents like thionyl chloride and significant solvent use. semanticscholar.org

Modern, greener alternatives for benzamide synthesis include:

Catalytic Direct Amidation: The direct condensation of carboxylic acids and amines is a highly atom-economical approach. Boric acid has emerged as a simple, inexpensive, and green catalyst for this transformation, often proceeding under solvent-free conditions or with azeotropic removal of water. semanticscholar.orgsciepub.com

Enzymatic Synthesis: Biocatalysts, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are effective for amide bond formation. nih.gov These reactions can be run in green solvents like cyclopentyl methyl ether and often yield highly pure products with minimal workup. nih.gov

Ultrasonic and Microwave Irradiation: The use of non-conventional energy sources can accelerate reaction rates and improve yields. A highly efficient method for benzamide synthesis involves the direct condensation of benzoic acids and amines under ultrasonic irradiation, catalyzed by a reusable solid acid catalyst (diatomite earth@IL/ZrCl4). researchgate.net Microwave-assisted synthesis has also been shown to be an eco-friendly method, reducing reaction times and avoiding hazardous solvents. chemmethod.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent (solid-state reaction) is a core principle of green chemistry. semanticscholar.org These methods reduce waste and can be more economically and environmentally sound. semanticscholar.org

| Green Chemistry Approach | Key Features | Example Catalyst/Condition | Reference |

|---|---|---|---|

| Enzymatic Synthesis | Use of biocatalysts, mild conditions, high selectivity, reduced by-products. | Candida antarctica lipase B (CALB) | nih.gov |

| Catalytic Direct Amidation | Atom-economical, avoids hazardous activating agents. | Boric Acid | semanticscholar.orgsciepub.com |

| Solvent-Free Synthesis | Reduces solvent waste, economically favorable, easy handling. | Solid-state trituration and heating | semanticscholar.org |

| Ultrasonic Irradiation | Rapid, mild, high-yielding, energy efficient. | Diatomite earth@IL/ZrCl4 | researchgate.net |

Analog Design and Synthesis for Structure-Activity Relationship Studies

The design and synthesis of analogues of this compound are fundamental to exploring its potential biological activities through structure-activity relationship (SAR) studies. SAR investigations systematically alter the molecular structure to identify which chemical features are responsible for a desired effect. tandfonline.comnih.gov For benzamides, SAR studies have been crucial in developing compounds for a wide range of applications, from enzyme inhibitors to anti-inflammatory agents. tandfonline.comnih.gov

Key areas for modification in SAR studies of a benzamide like the title compound would include:

Aromatic Ring Substitution: Varying the position and nature of substituents on the phenyl ring. For example, moving the chloro group or introducing other halogens, alkyl, or alkoxy groups.

Amide Linker Modification: Altering the amide bond itself, for instance, by creating thioamides or reverse amides, or by constraining its conformation within a ring system.

Side-Chain Variation: Modifying the N-(2-hydroxyethyl) group by changing its length, introducing branching, or replacing the hydroxyl group with other functionalities. researchgate.net

| Structural Modification Area | Example Modification | Potential Impact on Activity | General Reference |

|---|---|---|---|

| Aromatic Ring (Benzoyl moiety) | Alter position/nature of the chloro substituent; add other groups (e.g., F, CH3, OCH3). | Modulate electronic properties, lipophilicity, and steric interactions with target. | nih.govmdpi.com |

| Amide Linker | Replace with thioamide; incorporate into a heterocyclic ring. | Change hydrogen bonding capability, rotational freedom, and metabolic stability. | mdpi.com |

| Side-Chain (N-2-hydroxyethyl) | Esterify/etherify the -OH group; replace -OH with -NH2, -SH; extend or branch the ethyl chain. | Alter polarity, solubility, and hydrogen bonding interactions. | tandfonline.comresearchgate.net |

Rational Design Principles

Rational design utilizes structural information about a biological target to guide the creation of new molecules with enhanced activity and selectivity. nih.gov This approach contrasts with traditional screening methods by being knowledge-driven. For benzamide derivatives, computational chemistry plays a pivotal role. nih.gov Techniques like molecular docking are used to predict how designed compounds will bind to the active site of a target protein, such as an enzyme or receptor. nih.gov

The process typically involves:

Target Identification and Validation: Identifying a biologically relevant target.

Structural Elucidation: Obtaining the 3D structure of the target, often through X-ray crystallography.

In Silico Screening and Docking: Computational tools are used to dock virtual libraries of compounds into the target's binding site to predict binding affinity and orientation. nih.gov This helps prioritize which analogues to synthesize.

Iterative Synthesis and Testing: The most promising candidates are synthesized and tested. The results are then used to refine the computational model for the next round of design.

This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and is directly applicable to the development of novel analogues of this compound. wiley.comsci-hub.se

Combinatorial Synthesis Techniques

Combinatorial chemistry provides a high-throughput method for synthesizing a large number of different but structurally related molecules (a "library") in a short amount of time. This is particularly useful for SAR studies where many analogues need to be screened. While solid-phase synthesis is a common combinatorial technique, liquid-phase synthesis using soluble polymer supports has also been effectively described for creating libraries of heterocyclic compounds like benzimidazoles. nih.gov

A combinatorial approach to generating analogues of this compound could involve:

Scaffold-Based Synthesis: Using the 3-chlorobenzamide (B146230) core as a central scaffold.

Parallel Synthesis: In one set of reactions, a variety of substituted benzoyl chlorides could be reacted with ethanolamine. In another set, 3-chlorobenzoyl chloride could be reacted with a library of different amino alcohols. This parallel approach rapidly generates a matrix of diverse products for biological evaluation.

Stereoselective Synthesis of Chiral Benzamide Derivatives

While this compound itself is achiral, the introduction of stereocenters into its structure can be critical for biological activity. Many bioactive molecules are active in only one enantiomeric form. Stereoselective synthesis, or asymmetric synthesis, is the set of methods used to produce a single enantiomer or diastereomer of a chiral molecule.

Methods for the stereoselective synthesis of chiral benzamide derivatives include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to an achiral precursor to direct a subsequent stereoselective reaction. The auxiliary is then removed.

Chiral Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a reaction. Recent advances include copper-catalyzed methods for the enantioselective synthesis of γ-chiral amides from allylic benzoates and hydroxylamine (B1172632) electrophiles. nih.gov This strategy is notable for creating stereocenters remote from the amide functionality.

Chiral Reagents: Chiral lithium amide bases have been successfully used for asymmetric deprotonation of prochiral ketones, which can be precursors to chiral alcohols and other functional groups in a benzamide side chain. psu.edu

Racemization-Free Coupling: When synthesizing chiral amides from chiral carboxylic acids and amines (e.g., in peptide synthesis), preventing racemization at the α-carbon is crucial. A variety of modern coupling reagents have been developed specifically to form the amide bond without loss of stereochemical integrity. rsc.org

The application of these stereoselective strategies would allow for the synthesis of enantiomerically pure analogues of this compound, for example, by introducing chirality on the ethyl side chain, which would be essential for detailed pharmacological investigation.

Biological Activity and Mechanistic Elucidation of Benzamide Derivatives Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects

In Vitro Biological Activity Studies

The biological effects of a compound are often first characterized using in vitro assays, which can provide valuable information on its efficacy and mechanism of action at the cellular level.

Cell-Based Assays for Efficacy

Cell-based assays are essential tools for evaluating the biological activity of a compound in a controlled environment. These assays can measure a variety of endpoints, including cell viability, proliferation, and specific cellular responses. The novel benzamide (B126) derivative, VKNG-2, for example, was shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter. nih.govmdpi.com

Antiproliferative Activity in Cell Lines

A key characteristic of potential anticancer agents is their ability to inhibit the proliferation of cancer cells. Numerous studies have demonstrated the antiproliferative activity of various benzamide derivatives against a range of cancer cell lines.

For instance, a study on benzamide analogs in A549 lung cancer cells showed that four out of five tested compounds inhibited cell growth in a dose- and time-dependent manner. atlantis-press.com Another study investigating N-(benzimidazol-2-yl)-substituted benzamide derivatives found that most compounds in the series exhibited significant antiproliferative activity against MCF7 breast cancer cells. acgpubs.org Similarly, N-(2-aminophenyl)-benzamide derivatives have been identified as inhibitors of class I HDAC enzymes with antiproliferative activity against A549 and SF268 cancer cell lines at micromolar concentrations. nih.gov The antiproliferative effect of 3-aminobenzamide (B1265367) on the A431 carcinoma cell line has also been reported. nih.gov

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. The tables below present hypothetical data for 3-chloro-N-(2-hydroxyethyl)benzamide based on the activities of related compounds found in the literature.

Table 1: Hypothetical Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 15.5 |

| MCF7 | Breast Adenocarcinoma | 22.1 |

| HeLa | Cervical Adenocarcinoma | 35.8 |

| PC-3 | Prostate Adenocarcinoma | 41.2 |

| HT29 | Colorectal Adenocarcinoma | 28.9 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The data indicates that the hypothetical compound exhibits varying degrees of antiproliferative activity across different cancer cell lines, a common observation for many bioactive molecules.

Antimicrobial Activity (Bacterial, Fungal, Parasitic)

No specific studies detailing the antimicrobial, including antibacterial, antifungal, or antiparasitic, activity of this compound were identified in the reviewed literature. While benzamide derivatives, as a class of compounds, have been investigated for such properties, data pertaining specifically to this compound is not available.

Anti-inflammatory Effects in Cell Models

There are no available scientific studies that have investigated the anti-inflammatory effects of this compound in cell models. Research on other substituted benzamides has shown anti-inflammatory potential, but these findings cannot be directly extrapolated to the specific compound of interest.

Antiviral Activity in Cell Cultures

No published research was found that evaluates the antiviral activity of this compound in cell cultures. The potential for this specific compound to inhibit viral replication has not been reported in the scientific literature.

Apoptosis Induction in Cellular Systems

The capacity of this compound to induce apoptosis in cellular systems has not been documented in the available literature. While various other benzamide derivatives have been shown to induce apoptosis in cancer cell lines, no such data exists for this compound.

Cell Cycle Modulation

There is no scientific evidence to suggest that this compound modulates the cell cycle. Studies on other benzamide compounds have indicated effects on cell cycle progression, but specific research on this compound is absent.

Biochemical Assays for Target Engagement and Potency

No biochemical assays have been reported in the literature to determine the target engagement or potency of this compound. Consequently, its molecular targets and inhibitory constants remain unknown.

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models Only)

A thorough search of the scientific literature yielded no in vivo preclinical efficacy studies for this compound in any non-human animal models. Therefore, its effects in a living organism have not been documented.

Animal Models for Disease Efficacy

The therapeutic potential of benzamide derivatives has been investigated in a variety of animal models, revealing a broad spectrum of biological activities. These studies are crucial in the early stages of drug discovery, providing foundational knowledge before any consideration for human trials.

The analgesic effects of benzamide derivatives have been demonstrated in various rodent models of pain. Studies on novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles, which incorporate a benzamide-related structure, have shown significant analgesic activity in the acetic acid-induced writhing test in mice. nih.gov Specifically, compounds 7i and 7m from this series exhibited superior analgesic effects compared to the standard drug, diclofenac (B195802) sodium. nih.gov Other derivatives within the same series, such as 7d, 7c, 7f, and 7j, displayed analgesic activity comparable to diclofenac sodium. nih.gov

In a different study, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for their potential as analgesic agents. mdpi.com The formalin test in mice, a model that assesses both acute and tonic pain, was used to evaluate the antinociceptive activity of promising compounds from this class. mdpi.com Furthermore, research on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified compounds with efficacy against formalin-induced tonic pain and capsaicin-induced neurogenic pain in mice. mdpi.com These findings underscore the potential of benzamide-containing structures in the development of new pain management therapies. mdpi.commdpi.com

Table 1: Analgesic Activity of Selected Benzamide Derivatives in Rodent Models Note: This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles | Acetic acid-induced writhing in mice | Compounds 7i and 7m showed superior activity to diclofenac sodium. | nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Formalin test in mice | Demonstrated antinociceptive activity in a model of tonic pain. | mdpi.com |

A series of novel N-(2-hydroxyethyl)amide derivatives have been synthesized and evaluated for their anticonvulsant properties in the maximal electroshock (MES) test in mice. nih.gov Among these, N-(2-hydroxyethyl)decanamide (1g), N-(2-hydroxyethyl)palmitamide (1l), and N-(2-hydroxyethyl)stearamide (1n) demonstrated significant anticonvulsant activity and lower neurotoxicity compared to the established anti-epileptic drug valproate. nih.gov These compounds were further tested against chemically-induced convulsions, showing efficacy against seizures induced by 3-mercaptopropionic acid, bicuculline, and thiosemicarbazide. nih.govlookchem.com

In another study, a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives were tested in both MES and pentylenetetrazole (PTZ) induced seizure models in mice. nih.gov Several of these compounds exhibited favorable protection in both models. nih.gov Similarly, new triazolopyrimidine derivatives were synthesized and showed anticonvulsant activity in MES and PTZ models, with compound 6d being particularly potent. nih.gov The anticonvulsant potential of 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) was also demonstrated in the MES test in mice and rats. nih.gov

Table 2: Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives in the MES Test Note: This table is interactive and can be sorted by clicking on the column headers.

| Compound | Median Effective Dose (ED50) (mg/kg) | Median Toxicity Dose (TD50) (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| N-(2-hydroxyethyl)decanamide (1g) | 22.0 | 599.8 | 27.5 | nih.gov |

| N-(2-hydroxyethyl)palmitamide (1l) | 23.3 | >1000 | >42.9 | nih.gov |

| N-(2-hydroxyethyl)stearamide (1n) | 20.5 | >1000 | >48.8 | nih.gov |

The anthelmintic properties of new series of halogen-containing benzamides have been investigated, leading to the identification of several highly active compounds. nih.gov Benzimidazole (B57391) derivatives, which share a core structural motif with some benzamides, have been extensively studied for their antiparasitic activities against a range of parasites including Trichomonas vaginalis and Giardia intestinalis. rsc.orgumn.edu

A study on novel 3,5-diiodophenethyl-benzamides reported their antiparasitic activity against Trypanosoma cruzi, Leishmania panamensis, and Plasmodium falciparum. scielo.br Specifically, in anti-leishmanial assays, compounds 2 and 7 were the most active, while in anti-trypanosomal assays, compounds 6 and 7 showed the highest activity. scielo.br Furthermore, a series of pyrimido[1,2-a]benzimidazole (B3050247) compounds were prepared and screened, with one derivative (2a) showing excellent activity against Leishmania major parasites. mdpi.com

The development of resistance to chemotherapy is a significant challenge in cancer treatment. Certain benzamide derivatives have been investigated for their ability to overcome multidrug resistance (MDR). One study focused on N-substituted benzamides and their ability to induce apoptosis and inhibit NF-kappaB activation, which are crucial mechanisms in cancer therapy. nih.gov The addition of a chloride at the 3' position of the benzamide ring in a compound named declopramide (B1670142) was found to induce rapid apoptosis. nih.gov While specific xenograft model data for "this compound" was not identified, the findings for related chlorinated benzamides suggest a potential avenue for research in oncology.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzamide derivatives, these studies have provided valuable insights across different therapeutic areas.

For anticonvulsant activity, studies on N-(2-hydroxyethyl) cinnamamide (B152044) derivatives have shown that the presence of the N-(2-hydroxyethyl) group is a key structural feature. nih.gov In a series of N-(2-hydroxyethyl)amide derivatives, the length of the alkyl chain was found to influence the anticonvulsant potency in the MES test. nih.gov Specifically, N-(2-hydroxyethyl)stearamide, with a longer alkyl chain, showed a high protective index. nih.gov In isatin-based benzamide derivatives, the nature and position of substituents on the phenyl ring of the benzamide moiety significantly affected the anticonvulsant activity. nih.gov For instance, electron-withdrawing groups like nitro at the meta position were found to be beneficial. nih.gov

In the context of antiparasitic activity, SAR studies on halogen-containing benzamides have been conducted to elucidate the relationship between their structure and anthelmintic effects. nih.gov For benzimidazole derivatives, substitutions at various positions of the benzimidazole nucleus have been shown to greatly influence their anti-inflammatory and antiparasitic activities. rsc.orgmdpi.com

Regarding antitumor effects, research on N-substituted benzamides highlighted the importance of a chloride substituent at the 3' position of the benzamide ring for inducing apoptosis. nih.gov The acetylation of a related compound, declopramide, eliminated its rapid apoptosis-inducing effect but retained its ability to inhibit NF-kappaB, indicating that different structural modifications can lead to distinct biological activities. nih.gov

Positional Isomer Effects on Biological Activity

The location of the halogen substituent on the benzoyl ring is a critical determinant of a compound's biological activity. While direct comparative studies on the ortho-, meta-, and para-chloro isomers of N-(2-hydroxyethyl)benzamide are not extensively detailed in the reviewed literature, the principles of positional isomerism are well-established for related compounds like N-(substituted phenyl)-2-chloroacetamides. nih.gov The biological activity of these molecules varies with the position of substituents on the phenyl ring. nih.gov

Substituent Effects on Benzoyl Moiety

Structure-activity relationship (SAR) studies demonstrate that the nature of substituents on the benzoyl moiety is pivotal for biological activity. Research on sulfamoyl benzamidothiazoles, for example, showed that modifying substituents on the benzoyl ring was a key strategy to enhance potency. nih.gov In one study, replacing methyl groups with bromo substituents was explored to serve as a reactive intermediate for further modifications, indicating that this position is tolerant of various functional groups. nih.gov The core benzamide structure is often considered a critical pharmacophore, and its substitution pattern dictates the compound's ability to interact with biological targets. nih.gov

N-Substituent Chain Variations

Alterations to the N-substituent chain significantly impact the biological profile of benzamide derivatives. In a series of N-substituted benzamides designed based on the structure of Entinostat (MS-275), variations in the N-substituent group led to a range of anti-proliferative activities against different cancer cell lines. nih.gov The N-substituent acts as a linker to other chemical moieties, and its length, flexibility, and the presence of functional groups (like the hydroxyl group in N-(2-hydroxyethyl)benzamide) are crucial for orienting the molecule correctly for target engagement. nih.gov These modifications can influence the compound's binding affinity to targets such as histone deacetylases (HDACs). nih.gov

Halogenation Effects on Biological Potency

Halogenation is a common and effective strategy in medicinal chemistry to enhance the potency of drug candidates. The inclusion of a chlorine atom, as seen in this compound, generally increases the molecule's lipophilicity. nih.gov This enhanced lipophilicity improves membrane binding and permeation, which can lead to higher intracellular concentrations of the compound. nih.gov

Quantitative studies have shown that replacing a hydrogen atom with a chlorine atom enhances the free energy of partitioning into a lipid membrane and can increase the permeability coefficient by a factor of approximately two. nih.gov Flavin-dependent halogenase enzymes, which perform regioselective halogenation of natural products, underscore the importance of halogen substituents for biological activity. nih.gov This strategic placement of a halogen can lead to more potent biological effects compared to the non-halogenated parent compound.

Mechanistic Elucidation of Biological Effects

Research has begun to unravel the specific molecular pathways through which chlorinated benzamide derivatives exert their effects, primarily focusing on the induction of programmed cell death, or apoptosis.

Intracellular Signaling Pathway Investigations

Substituted benzamides have been shown to engage specific intracellular signaling pathways to exert their cytotoxic effects. A key mechanism identified for compounds structurally related to this compound, such as 3-chloroprocainamide (declopramide), is the induction of the intrinsic mitochondrial apoptosis pathway. nih.gov This process is initiated by the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Furthermore, some benzamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair. nih.gov Inhibition of PARP-1 by these compounds leads to an accumulation of DNA double-strand breaks, which in turn triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis. nih.gov Studies also indicate that certain N-substituted benzamides can inhibit the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses and cell survival.

The table below summarizes the observed effects of a potent benzamide-based PARP-1 inhibitor on cancer cell proliferation.

| Cell Line | Compound | IC₅₀ (µM) |

| HCT116 (Human Colorectal Cancer) | 13f | 0.30 |

| DLD-1 (Human Colorectal Cancer) | 13f | 2.83 |

| NCM460 (Human Normal Colonic Epithelial) | 13f | >50 |

| Data derived from a study on novel benzamide derivatives as PARP-1 inhibitors. nih.gov |

Caspase Cascade Activation and Apoptosis Pathways

The induction of apoptosis by chlorinated benzamides culminates in the activation of the caspase cascade, a family of proteases that execute programmed cell death. The release of cytochrome c into the cytosol, triggered by compounds like 3-chloroprocainamide, leads to the activation of the initiator caspase-9. nih.gov

Once activated, caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3, which are responsible for the systematic dismantling of the cell. The central role of the caspase-9-mediated pathway in the mechanism of these benzamides was confirmed in studies where a caspase-9 inhibitor significantly inhibited the induction of apoptosis, whereas a caspase-8 inhibitor had a much lesser effect. nih.gov This demonstrates a clear reliance on the mitochondrial pathway of apoptosis rather than the extrinsic death receptor pathway. Overexpression of the anti-apoptotic protein Bcl-2 also inhibited the apoptosis induced by these compounds, further solidifying the involvement of the intrinsic pathway. nih.gov

The table below details the effect of specific caspase inhibitors on apoptosis induced by 3-chloroprocainamide (3CPA) in a murine pre-B cell line.

| Treatment | Apoptosis (%) |

| Control | 5 |

| 3CPA (500 µM) | 45 |

| 3CPA + zVADfmk (Broad Caspase Inhibitor) | 10 |

| 3CPA + zLEHDfmk (Caspase-9 Inhibitor) | 12 |

| 3CPA + zIETDfmk (Caspase-8 Inhibitor) | 38 |

| Data adapted from studies on N-substituted benzamide-induced apoptosis. nih.gov |

Mitochondrial Pathway Involvement

Research into the biological effects of N-substituted benzamides has revealed their capacity to induce apoptosis, or programmed cell death, through mechanisms involving the mitochondrial pathway. nih.gov While direct studies on this compound are limited, research on structurally related N-substituted benzamides provides significant insights into the potential mitochondrial-mediated activities of this class of compounds.

A key study investigating the apoptotic mechanisms of N-substituted benzamides demonstrated that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis. nih.gov This pathway is a crucial cellular process for eliminating damaged or unwanted cells and is tightly regulated by a variety of signaling molecules. The study showed that treatment of cells with an N-substituted benzamide led to the release of cytochrome c from the mitochondria into the cytosol. nih.gov Cytochrome c is a small hemeprotein that, when released from the mitochondria, acts as a critical signaling molecule in the cytoplasm to initiate the apoptotic cascade.

The release of cytochrome c subsequently leads to the activation of caspase-9, an initiator caspase in the mitochondrial apoptotic pathway. nih.gov Activated caspase-9 then proceeds to activate downstream executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. The involvement of the mitochondrial pathway was further substantiated by the observation that overexpression of the anti-apoptotic protein Bcl-2, which functions to stabilize the mitochondrial membrane and prevent cytochrome c release, inhibited the apoptosis induced by the N-substituted benzamide. nih.gov

Further research on other classes of benzamide derivatives has also highlighted their interaction with mitochondrial functions. For instance, certain N-phenylbenzamides have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP). nih.gov The PTP is a protein complex in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, loss of membrane potential, and subsequent cell death. The ability of some benzamides to modulate this pore suggests a direct or indirect interaction with mitochondrial membrane components. nih.gov Additionally, other studies have shown that peripheral-type benzodiazepine (B76468) receptor (PBR) ligands, which can include benzamide structures, are capable of inducing the mitochondrial permeability transition. nih.gov

The table below summarizes key research findings on the interaction of benzamide derivatives with the mitochondrial pathway.

| Benzamide Derivative Class | Key Finding | Observed Effect | Reference |

| N-substituted benzamides | Induction of apoptosis via the mitochondrial pathway | Release of cytochrome c from mitochondria and activation of caspase-9. nih.gov | nih.gov |

| N-phenylbenzamides | Potent inhibitors of the mitochondrial permeability transition pore (PTP) | Inhibition of Ca2+-induced mitochondrial swelling. nih.gov | nih.gov |

| Peripheral-type benzodiazepine receptor (PBR) ligands (including benzamides) | Induction of mitochondrial permeability transition | Dose-dependent mitochondrial swelling sensitive to cyclosporin (B1163) A. nih.gov | nih.gov |

These findings collectively suggest that the benzamide scaffold is a relevant structure for interacting with and modulating mitochondrial functions, particularly those involved in the regulation of apoptosis. While the specific actions of this compound on the mitochondrial pathway require direct investigation, the existing research on related compounds provides a strong foundation for understanding its potential biological activities.

Advanced Analytical Research Techniques for Benzamide Derivative Characterization

Spectroscopic Analysis in Research (Beyond Basic Identification)

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-chloro-N-(2-hydroxyethyl)benzamide. By probing the interactions of the molecule with electromagnetic radiation, researchers can map out its atomic connectivity and identify its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the analysis of analogous compounds like N-(2-hydroxyethyl)benzamide and 3-chlorobenzamide (B146230), the expected chemical shifts for this compound in a solvent like deuterochloroform (CDCl₃) are detailed below. chemicalbook.comimperial.ac.ukspectrabase.com The protons of the ethyl group appear as two triplets, and the aromatic protons exhibit a complex splitting pattern due to the meta-substitution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The predicted chemical shifts are based on data from related structures. imperial.ac.uknih.gov The carbonyl carbon is typically observed downfield, while the aromatic and aliphatic carbons appear in their characteristic regions.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the assignments. A COSY spectrum would show correlations between the adjacent protons on the ethyl group (H-1' and H-2'), while an HSQC spectrum would link each proton to its directly attached carbon atom.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~168.0 |

| C-1 (Ar) | - | ~135.5 |

| C-2 (Ar) | ~7.75 (d) | ~128.5 |

| C-3 (Ar) | - | ~134.5 |

| C-4 (Ar) | ~7.40 (t) | ~130.0 |

| C-5 (Ar) | ~7.50 (d) | ~125.0 |

| C-6 (Ar) | ~7.65 (s) | ~131.5 |

| C-1' (CH₂-N) | ~3.60 (t) | ~42.5 |

| C-2' (CH₂-O) | ~3.85 (t) | ~61.5 |

| N-H | ~6.70 (br s) | - |

| O-H | ~2.50 (br s) | - |

Mass Spectrometry (MS/HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula.

For this compound (C₉H₁₀ClNO₂), the expected monoisotopic mass is approximately 199.04 Da. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio), resulting in peaks at m/z 199 and 201. nih.govnist.gov

Key fragmentation pathways in electron ionization (EI) MS would likely involve cleavage of the amide bond and the side chain. Predicted major fragments are listed in the table below. nih.govnist.gov

Predicted MS Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 199/201 | [M]⁺ (Molecular ion) | [C₉H₁₀ClNO₂]⁺ |

| 139/141 | [Cl-C₆H₄-CO]⁺ (Chlorobenzoyl cation) | [C₇H₄ClO]⁺ |

| 111/113 | [Cl-C₆H₄]⁺ (Chlorophenyl cation) | [C₆H₄Cl]⁺ |

| 154 | [M - CH₂OH]⁺ | [C₈H₇ClNO]⁺ |

| 60 | [HNCH₂CH₂OH]⁺ | [C₂H₆NO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govnist.govchemicalbook.com

The presence of the hydroxyl (-OH) and amide (N-H) groups would be indicated by broad and sharp bands, respectively, in the high-wavenumber region. The carbonyl (C=O) stretching of the amide group gives a strong, sharp peak around 1640-1680 cm⁻¹. Aromatic C-H stretching and bending vibrations, as well as the C-Cl stretching, would also be visible.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching, broad | 3200-3400 |

| N-H (amide) | Stretching | 3300-3350 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (amide I) | Stretching | 1640-1680 |

| N-H (amide II) | Bending | 1520-1570 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-Cl | Stretching | 700-800 |

Chromatographic Methods for Purity Assessment and Quantification in Research

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

In a research setting, a typical RP-HPLC method would involve a C18 stationary phase. The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the benzamide (B126) chromophore has strong absorbance, typically around 254 nm. This method allows for the separation of closely related impurities and can be validated for linearity, accuracy, and precision for quantitative studies.

Typical HPLC Parameters for Benzamide Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 10% to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is generally preferred for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, particularly after chemical derivatization. The hydroxyl group can be silylated (e.g., using BSTFA) to increase the compound's volatility and thermal stability, making it amenable to GC analysis.

The GC separates the derivatized compound from any volatile impurities, and the mass spectrometer provides both identification based on the fragmentation pattern and quantification. nih.gov GC-MS is highly sensitive and specific, making it suitable for trace-level analysis in complex research samples. The mass spectrum obtained would correspond to the silylated derivative.

Typical GC-MS Parameters for Derivatized Amide Analysis

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C at 10°C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan mode for identification, SIM mode for quantification |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, researchers can generate a three-dimensional electron density map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, the analysis of closely related benzamide structures provides a clear example of the data and insights this technique yields. For instance, the crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide has been determined and provides a template for understanding how these molecules pack in the solid state. nih.gov In this related molecule, the crystal structure reveals that molecules are linked by weak C-H···O hydrogen bonds, forming distinct chains. nih.gov The study also determined the dihedral angles between the central amide plane and the two aromatic rings. nih.gov

Another related compound, 3-chloro-N-(2-chlorophenyl)benzamide , shows a nearly coplanar orientation of its two aromatic rings. nih.gov Its crystal structure is stabilized by intermolecular N-H···O hydrogen bonds that link the molecules into infinite chains. nih.gov

The key parameters obtained from a typical X-ray crystallography experiment on such compounds are summarized in the table below, using data from these analogs as representative examples.

Interactive Table: Representative Crystallographic Data for Chlorinated Benzamide Derivatives

| Parameter | 3-chloro-N-(2-nitrophenyl)benzamide nih.gov | 3-chloro-N-(2-chlorophenyl)benzamide nih.gov |

| Chemical Formula | C13H9ClN2O3 | C13H9Cl2NO |

| Molecular Weight | 276.67 | 266.11 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 12.6300 (9) | 11.1371 (4) |

| b (Å) | 14.1462 (12) | 4.85230 (17) |

| c (Å) | 6.7797 (6) | 21.5198 (8) |

| β (º) | 105.475 (7) | 90.142 (3) |

| Volume (ų) | 1167.39 (17) | 1162.94 (7) |

| Z (Molecules/unit cell) | 4 | 4 |

| Temperature (K) | 123 | 293 |

This table presents data for related compounds to illustrate the type of information obtained from X-ray crystallography.

Elemental Analysis for Compositional Verification

Elemental analysis, often referred to as CHN analysis (Carbon, Hydrogen, Nitrogen), is a fundamental technique used to determine the mass percentages of the core elements within a pure compound. This method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage composition of C, H, and N in the original sample.

The primary purpose of this analysis is to verify that the empirical formula of the synthesized compound matches its theoretical composition. For a new batch of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine must align closely with the calculated theoretical values. According to standards often cited in scientific publications, the measured values should typically be within ±0.4% of the calculated values to confirm the compound's purity and identity. ubc.ca Any significant deviation could indicate the presence of solvents, impurities, or an incorrect molecular structure. ubc.ca

The theoretical elemental composition for this compound (C₉H₁₀ClNO₂) is calculated based on its molecular formula and the atomic weights of its constituent elements.

Interactive Table: Theoretical vs. Experimental Elemental Analysis for C₉H₁₀ClNO₂

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 54.15% | 54.01% |

| Hydrogen (H) | 5.05% | 5.09% |

| Chlorine (Cl) | 17.76% | 17.65% |

| Nitrogen (N) | 7.02% | 7.06% |

| Oxygen (O) | 16.03% | 16.19% |

The "Experimental %" values are hypothetical, illustrating a successful analysis where the found values are within the acceptable ±0.4% tolerance of the theoretical values.

Future Research Directions and Translational Perspectives for Benzamide Derivatives Excluding Clinical Development

Design of Next-Generation Benzamide (B126) Derivatives

The design of next-generation benzamide derivatives is a key area of research, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov Strategies often involve molecular modifications of the core benzamide structure. For instance, the modification of substituents on the benzene (B151609) ring and the N-alkyl chain can significantly influence the biological activity of the compound. nih.gov

In the context of 3-chloro-N-(2-hydroxyethyl)benzamide, future design strategies could involve:

Substitution Pattern Modification: Altering the position or nature of the chloro-substituent on the benzoyl ring could modulate the electronic properties and binding interactions of the molecule with its biological target.

Bioisosteric Replacement: The amide linker, a key feature of benzamides, can be replaced with bioisosteres to improve metabolic stability or alter conformational preferences. researchgate.net

Scaffold Hopping: Exploring entirely new scaffolds that mimic the essential pharmacophoric features of this compound could lead to the discovery of novel chemical entities with improved properties.

These design strategies are often guided by computational modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, to predict the biological activity and binding modes of new derivatives. nih.gov

Exploration of Novel Therapeutic Research Areas (Beyond Current Scope, Preclinical)

While the therapeutic applications of many benzamide derivatives are well-established, preclinical research continues to uncover new potential uses for this versatile class of compounds. The exploration of novel therapeutic areas for compounds like this compound is a promising frontier.

Oncology: Recent studies have highlighted the potential of novel benzamide derivatives as anticancer agents. nih.govnih.gov For example, some benzamides have been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. nih.gov Furthermore, benzamide derivatives are being investigated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells. nih.gov

Neurodegenerative Diseases: The benzamide scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. Research has focused on designing benzamide derivatives that can inhibit key enzymes involved in the disease pathology, such as cholinesterases and β-secretase (BACE1). nih.govmdpi.com The ability to cross the blood-brain barrier is a critical consideration in the design of these compounds.

Other Potential Areas: The structural diversity of benzamides lends itself to the exploration of a wide range of other therapeutic applications, including anti-inflammatory, analgesic, and anti-fatigue agents. nih.govresearchgate.net The specific substitution pattern of this compound could make it a candidate for screening in these and other preclinical models.

Development of Advanced Synthetic Methodologies

The efficient and sustainable synthesis of benzamide derivatives is crucial for their development as therapeutic agents. Traditional methods for amide bond formation often require harsh reaction conditions or the use of stoichiometric activating reagents, leading to poor atom economy. researchgate.net Consequently, there is a significant research effort focused on developing more advanced and greener synthetic methodologies.

Recent advancements include:

Catalytic Direct Amidation: The direct condensation of carboxylic acids and amines using catalysts offers a more environmentally friendly alternative to traditional methods. researchgate.net Novel catalysts, such as those based on zirconium chloride immobilized on diatomite earth, have been shown to be highly efficient under mild conditions, such as ultrasonic irradiation. researchgate.net

Flow Chemistry: Continuous flow synthesis is gaining traction as a powerful tool for the preparation of benzamides. This technology allows for precise control over reaction parameters, leading to improved yields, purity, and safety.

Multi-component Reactions: The development of one-pot, multi-component reactions provides a rapid and efficient way to generate diverse libraries of benzamide derivatives. acs.org

A Korean patent describes a novel method for preparing benzamide derivatives through a continuous process that avoids the isolation and purification of intermediates, highlighting the ongoing innovation in this area. google.com These advanced synthetic methods will be instrumental in the efficient production of this compound and its future analogues for further investigation.

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and benzamide research is no exception. nih.govijettjournal.orgaccscience.com These powerful computational tools can accelerate various stages of the drug development pipeline.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel drug targets for benzamide derivatives. nih.gov

De Novo Drug Design: Generative AI models can design novel benzamide structures with desired physicochemical and pharmacological properties from scratch. accscience.com

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of benzamide candidates, helping to prioritize the most promising compounds for synthesis and experimental testing. nih.govnih.gov This can significantly reduce the time and cost associated with preclinical development. acs.org

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes for target molecules, including complex benzamide derivatives. acs.org The application of these technologies will undoubtedly accelerate the discovery and optimization of next-generation benzamides.

Collaborative Research Opportunities in Academia and Industry

The successful translation of promising benzamide derivatives from the laboratory to the clinic often relies on effective collaboration between academic institutions and the pharmaceutical industry. mrlcg.comrepec.org These partnerships leverage the complementary strengths of each sector.

Academia: Academic research often focuses on fundamental discoveries, such as elucidating disease mechanisms and identifying novel drug targets. repec.org

Industry: The pharmaceutical industry brings expertise in drug development, including medicinal chemistry optimization, large-scale synthesis, preclinical and clinical testing, and regulatory affairs. mrlcg.comnih.gov

Several models for collaboration exist, ranging from sponsored research agreements to strategic alliances and public-private partnerships. nih.gov Notable examples of successful academia-industry collaborations have led to the development of groundbreaking therapies, such as the cancer drug Imatinib (Gleevec), which resulted from a partnership between the University of Pennsylvania and Novartis. mrlcg.com The Human Genome Project also stands as a testament to the power of large-scale collaboration involving academia, government, and industry. mrlcg.com

For a compound like this compound, collaborative efforts would be essential to fully explore its therapeutic potential. An academic lab might conduct initial screening and mechanism-of-action studies, while a pharmaceutical partner could provide the resources and expertise needed for further development and clinical translation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.